BRD4 BD1 Inhibitory Potency
The target compound (Compound 5, unsubstituted at R1) displayed a BRD4 BD1 IC50 of 17.1 ± 3.1 µM in the AlphaScreen assay, serving as the benchmark hit from which all subsequent analogs were derived [1]. Its most active direct analog, the 3-trifluoromethyl derivative (Compound 6), achieved an IC50 of 9.6 ± 2.0 µM, representing only a 1.8-fold improvement in potency, while the 3-ethyl derivative with a modified linker (Compound 12) exhibited reduced activity at 25.2 ± 4.6 µM [1]. The 5-fluoro-indole substitution (Compound 7) further reduced potency to 29.0 ± 5.7 µM [1].
| Evidence Dimension | BRD4 BD1 inhibition (IC50) |
|---|---|
| Target Compound Data | 17.1 ± 3.1 µM |
| Comparator Or Baseline | Compound 6 (3-CF3 analog): 9.6 ± 2.0 µM; Compound 12 (3-ethyl analog): 25.2 ± 4.6 µM; Compound 7 (5-F-indole): 29.0 ± 5.7 µM |
| Quantified Difference | Compound 5 is 1.8-fold less potent than Compound 6 but 1.5-fold more potent than Compound 12 and 1.7-fold more potent than Compound 7 |
| Conditions | AlphaScreen in vitro assay against BRD4 BD1, 8-point titration (0.0096–32 µM) |
Why This Matters
The target compound represents the minimal pharmacophore of this chemotype, enabling researchers to use it as an unsubstituted baseline control when profiling the additive or synergistic contributions of R1 functionalization in their own SAR campaigns.
- [1] Kim JH et al. Sci Rep. 2023; Supplementary Table S2. IC50 values determined by AlphaScreen assay with 8-point titration (0.0096 to 32 µM). View Source
